N-Cyclopropylpiperidin-4-amine
Overview
Description
N-Cyclopropylpiperidin-4-amine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. The cyclopropyl group attached to the nitrogen atom in this compound adds unique structural and chemical properties to the compound. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-Cyclopropylpiperidin-4-amine involves the reductive amination of cyclopropylamine with piperidin-4-one. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as N-cyclopropyl-4-piperidone, under acidic or basic conditions to form the desired amine.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Cyclopropylpiperidin-4-amine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form various reduced derivatives, such as N-cyclopropylpiperidine, using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides, other oxidized derivatives.
Reduction: N-cyclopropylpiperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: N-Cyclopropylpiperidin-4-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential pharmacological activities. It may serve as a lead compound for developing new therapeutic agents targeting specific biological pathways.
Medicine: this compound derivatives have shown promise in medicinal chemistry for the treatment of various diseases, including neurological disorders and infections. Its structural features make it a valuable scaffold for designing drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the production of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of N-Cyclopropylpiperidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, affecting neuronal communication and potentially leading to therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine with one nitrogen atom, commonly used in organic synthesis and drug design.
N-Methylpiperidin-4-amine: A derivative of piperidine with a methyl group attached to the nitrogen atom, used in medicinal chemistry.
N-Cyclopropylpiperidine: A compound similar to N-Cyclopropylpiperidin-4-amine but lacking the amine group at the 4-position.
Uniqueness: this compound is unique due to the presence of both the cyclopropyl group and the amine group at the 4-position of the piperidine ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
N-cyclopropylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-7(1)10-8-3-5-9-6-4-8/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFSHRICEZJQDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620997 | |
Record name | N-Cyclopropylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396133-55-4 | |
Record name | N-Cyclopropylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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